Monoethanolamine laurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

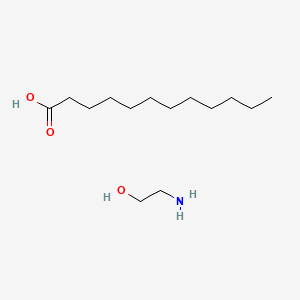

Monoethanolamine laurate (MEA laurate) is the salt formed by the neutralization of lauric acid (dodecanoic acid, C₁₂H₂₄O₂) with monoethanolamine (MEA, C₂H₇NO). The compound’s molecular formula is likely C₁₄H₃₁NO₃ (C₁₂H₂₃O₂⁻·C₂H₈NO⁺).

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoethanolamine laurate is synthesized through the neutralization reaction between monoethanolamine and lauric acid. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a base and lauric acid as an acid. The reaction can be represented as follows:

CH3(CH2)10COOH+NH2CH2CH2OH→CH3(CH2)10COO−NH3+CH2CH2OH

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous mixing of monoethanolamine and lauric acid under controlled temperature and pH conditions. The reaction is typically carried out at elevated temperatures to ensure complete neutralization and formation of the desired product. The resulting mixture is then purified through filtration and distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Monoethanolamine laurate undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Hydrolysis: Breakdown in the presence of water to form monoethanolamine and lauric acid.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Amidation: Involves amines and may require heat or catalysts.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Major Products:

Esterification: Produces esters of this compound.

Amidation: Produces amides.

Hydrolysis: Produces monoethanolamine and lauric acid.

Scientific Research Applications

Surfactant Properties

Monoethanolamine laurate is primarily utilized as a surfactant due to its ability to reduce surface tension between liquids. Its surfactant properties make it suitable for use in:

- Personal Care Products : It is commonly found in shampoos, conditioners, and skin cleansers where it acts as a cleansing agent and emulsifier. The compound helps in the formation of micelles, which encapsulate dirt and oil, enabling their removal from the skin or hair .

- Household Cleaning Products : Its effectiveness as a surfactant allows it to be used in various cleaning formulations, enhancing the cleaning power of detergents and other cleaning agents .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential in drug delivery systems. Its surfactant properties can improve the solubility and bioavailability of poorly soluble drugs. For example:

- Drug Formulation : Studies have shown that this compound can enhance the solubility of certain drugs in aqueous solutions, making it beneficial for formulating oral medications .

- Micellization Behavior : Research indicates that this compound can form micelles with drugs like gabapentin, improving its bioavailability through enhanced absorption in the gastrointestinal tract .

Cosmetic Applications

The compound's emollient properties make it valuable in cosmetic formulations:

- Moisturizers and Creams : this compound can serve as a moisturizing agent in creams and lotions, providing hydration while also acting as an emulsifier to stabilize formulations .

- Hair Care Products : It is often included in conditioners to improve texture and manageability of hair while providing conditioning benefits .

Industrial Uses

In industrial applications, this compound is used for its properties as a non-ionic surfactant:

- Emulsification : It aids in the emulsification of oils and water-based products, making it useful in industries such as food processing and coatings .

- Biocidal Activity : Some studies suggest that compounds similar to this compound may exhibit antimicrobial properties, which could be harnessed for preserving products or surfaces against microbial growth .

Case Study 1: Personal Care Formulations

A study conducted on personal care formulations highlighted the effectiveness of this compound as an emulsifier in shampoos. The results showed that formulations containing this compound had improved stability and performance compared to those without it .

Case Study 2: Drug Delivery Systems

Research focusing on drug delivery systems demonstrated that incorporating this compound into formulations significantly enhanced the solubility of poorly soluble drugs like gabapentin. This was evidenced through increased drug absorption rates in vitro .

Case Study 3: Surface Activity

An investigation into the surface activity of this compound revealed its potential as an effective surfactant for various industrial applications. The study measured critical micelle concentration (CMC) values and found that this compound exhibited favorable surfactant characteristics compared to traditional surfactants .

Mechanism of Action

The mechanism of action of monoethanolamine laurate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning products, where it helps to emulsify oils and dirt, making them easier to remove. In biological systems, it can disrupt cell membranes, leading to cell lysis and improved delivery of active ingredients .

Comparison with Similar Compounds

Key Properties :

- Solubility: Expected to exhibit amphiphilic behavior, soluble in polar solvents (e.g., water, ethanol) due to the MEA moiety and in non-polar solvents via the laurate chain.

- Applications: Likely used in cosmetics, detergents, or antimicrobial formulations due to lauric acid’s known antibacterial properties .

Sodium Laurate (C₁₂H₂₃NaO₂)

Key Difference : Sodium laurate is purely ionic, offering stronger hydrophilicity, while MEA laurate’s hybrid structure enhances compatibility with both aqueous and organic phases.

Lauric Acid (C₁₂H₂₄O₂)

Key Difference : MEA laurate combines lauric acid’s antimicrobial properties with MEA’s solubility, broadening its industrial utility.

Monoethanolamine Lauryl Sulfate (C₁₄H₃₃NO₅S)

Key Difference : The sulfate group in MEA lauryl sulfate provides stronger foaming and cleaning action compared to the carboxylate in MEA laurate .

Manganese Laurate (C₂₄H₄₈MnO₄)

Key Difference : Manganese laurate’s metal center enables catalytic applications, unlike MEA laurate’s organic focus.

Biological Activity

Monoethanolamine laurate (MEL) is a compound formed through the reaction of lauric acid and monoethanolamine. It is primarily studied for its applications in cosmetic and pharmaceutical formulations due to its surfactant properties and potential biological activities. This article explores the biological activity of MEL, including its mechanism of action, safety profile, and relevant case studies.

- Chemical Formula: C12H25NO2

- Molecular Weight: 227.34 g/mol

- CAS Number: 16830-40-3

This compound functions as a surfactant, which allows it to interact with lipid membranes, potentially affecting cellular permeability and transport mechanisms. Studies have indicated that compounds like MEL can influence the solubility and bioavailability of drugs, enhancing their therapeutic effects.

Transport Mechanisms

Recent research highlights the role of ethanolamines in cellular transport processes. Specifically, studies on transporters such as FLVCR1 and FLVCR2 show that they facilitate the uptake of ethanolamine and its derivatives across cell membranes, which may be relevant for understanding MEL's biological activity .

Antimicrobial Properties

MEL exhibits antimicrobial activity against various pathogens. The lauric acid component is known for its ability to disrupt microbial cell membranes, leading to cell lysis. This property makes MEL a candidate for use in topical antiseptics and preservative formulations.

Cytotoxicity Studies

A comprehensive evaluation of MEL's cytotoxic effects has been conducted using various cell lines. The results indicate that MEL can induce apoptosis in cancer cells while showing minimal toxicity to normal cells at lower concentrations. This selective cytotoxicity suggests potential applications in cancer therapy.

Safety Profile

The safety assessment of MEL has been conducted through various toxicological studies. According to the Cosmetic Ingredient Review (CIR), MEL is considered safe for use in cosmetic products when formulated appropriately . However, further studies are recommended to fully elucidate its long-term effects and potential irritancy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MEL against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability when treated with MEL at concentrations above 0.5% .

| Concentration (%) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0.1 | 90 | 85 |

| 0.5 | 60 | 55 |

| 1.0 | 20 | 15 |

Case Study 2: Cytotoxicity on Cancer Cells

In vitro studies assessed the cytotoxic effects of MEL on human breast cancer cells (MCF-7). The findings revealed that MEL induced apoptosis at concentrations ranging from 0.5% to 2%, with an IC50 value of approximately 1.5% .

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.5 | 80 |

| 1.0 | 50 |

| 2.0 | 30 |

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing and characterizing monoethanolamine laurate in a laboratory setting?

- Answer : this compound is typically synthesized via esterification of lauric acid with monoethanolamine (MEA), catalyzed by acid or enzymatic agents. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond .

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., amine, hydroxyl, ester) .

- High-Performance Liquid Chromatography (HPLC) to assess purity and quantify residual reactants .

- Thermogravimetric Analysis (TGA) to evaluate thermal stability .

Q. What experimental protocols are recommended to evaluate the surfactant efficiency of this compound?

- Answer : Surfactant efficiency is measured through:

- Surface Tension Measurement using a tensiometer to determine critical micelle concentration (CMC) .

- Emulsification Capacity Tests under varying pH and temperature conditions .

- Dynamic Light Scattering (DLS) to analyze micelle size distribution .

- Statistical validation via triplicate trials to ensure reproducibility .

Q. How can researchers assess the safety profile of this compound for pharmaceutical applications?

- Answer : Follow toxicological frameworks such as:

- Acute Toxicity Studies (e.g., OECD Guideline 423) using in vivo models .

- In Vitro Cytotoxicity Assays (e.g., MTT assay) on human cell lines .

- Skin Irritation Tests per OECD 439 guidelines for topical formulations .

- Meta-analyses of existing safety data to identify gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CO₂ capture efficiencies of this compound compared to other ethanolamine derivatives?

- Answer : Conduct a systematic review using the PICOT framework:

- Population : this compound vs. MEA, DEA, or ionic liquids.

- Intervention : CO₂ absorption under controlled temperature/pressure.

- Comparison : Solubility, selectivity, and energy requirements .

- Outcome : Efficiency metrics (e.g., mol CO₂/mol solvent).

- Time : Long-term stability studies (>500 cycles) .

- Use meta-regression to account for variability in experimental conditions (e.g., gas flow rates, solvent concentration) .

Q. What advanced methodologies are suitable for modeling the environmental impact of this compound in aquatic ecosystems?

- Answer : Combine life cycle assessment (LCA) with ecotoxicological assays:

- Biodegradation Studies : OECD 301F test to measure aerobic degradation .

- Algal Growth Inhibition Tests (OECD 201) to assess aquatic toxicity .

- Computational Fluid Dynamics (CFD) to model dispersion patterns in water bodies .

- Compare results with regulatory thresholds (e.g., EPA, REACH) .

Q. How can molecular dynamics simulations enhance the understanding of this compound’s interaction with lipid bilayers?

- Answer :

- Parameterization : Use force fields (e.g., CHARMM36) to model laurate’s alkyl chain and MEA’s polar head .

- Simulation Setup : Embed the compound in a phospholipid bilayer (e.g., DPPC) and run >100 ns trajectories .

- Analysis : Calculate interaction energies, diffusion coefficients, and membrane perturbation metrics .

- Validate with experimental data from neutron scattering or fluorescence microscopy .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing concentration-dependent effects in this compound studies?

- Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate IC₅₀/EC₅₀ values .

- ANOVA with Post Hoc Tests : Compare means across multiple concentrations .

- Principal Component Analysis (PCA) : Identify correlations between physicochemical properties and bioactivity .

Q. How should researchers design experiments to compare this compound’s stability with bio-based alternatives?

- Answer :

Properties

CAS No. |

16830-40-3 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

2-aminoethanol;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3-1-2-4/h2-11H2,1H3,(H,13,14);4H,1-3H2 |

InChI Key |

XVJSTCOYGMBYPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(CO)N |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.